![molecular formula C11H11N5S B1244716 [(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B1244716.png)
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C11H11N5S. It is known for its unique structure, which includes an isoquinoline ring system and a hydrazinecarbothioamide moiety.
Métodos De Preparación
The synthesis of [(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea typically involves the reaction of 5-amino-1-isoquinolinecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of [(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
Hydrazinecarbothioamide, 2-[(5-amino-4-methyl-1-isoquinolinyl)methylene]-: This compound has a similar structure but with a methyl group at the 4-position of the isoquinoline ring.
2-[(5-Amino-1-isoquinolinyl)methylene]hydrazinecarbothioamide: This compound has a similar core structure but may differ in specific substituents.
Propiedades
Fórmula molecular |
C11H11N5S |
|---|---|
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
[(E)-(5-aminoisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17)/b15-6+ |
Clave InChI |
MLTULNASULCZLR-GIDUJCDVSA-N |
SMILES isomérico |
C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
Sinónimos |
5-amino-1-formylisoquinoline thiosemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B1244634.png)
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1244636.png)
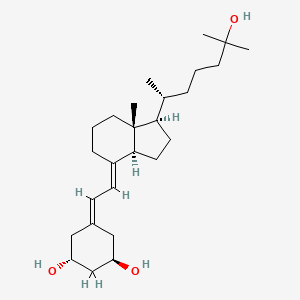
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

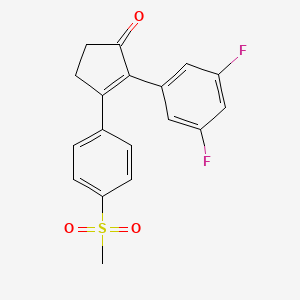
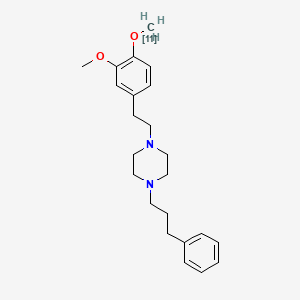
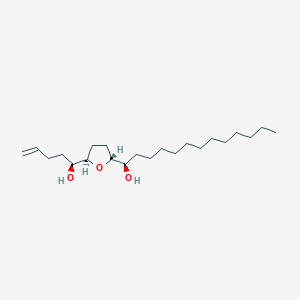
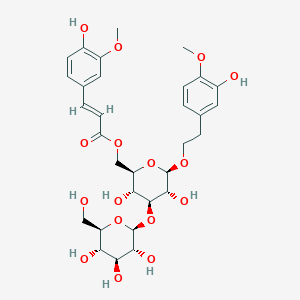
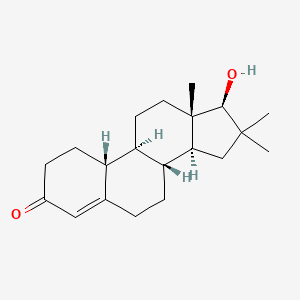
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
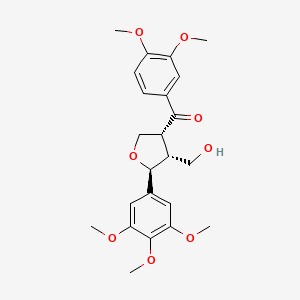
![Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-](/img/structure/B1244654.png)
![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)
